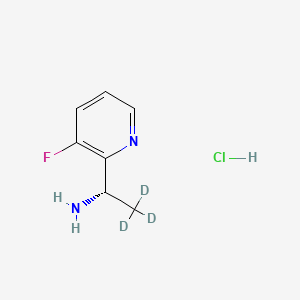
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated derivative of a fluorinated pyridine compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered metabolic pathways. This compound is of interest in various fields, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and deuterated ethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (H) instead of deuterium (D).
Catalysts and Reagents: Common reagents include deuterated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.
相似化合物的比较
Similar Compounds
(S)-1-(3-Fluoropyridin-2-yl)ethylamine: The non-deuterated version of the compound.
(S)-1-(3-Chloropyridin-2-yl)ethylamine: A similar compound with a chlorine atom instead of fluorine.
(S)-1-(3-Bromopyridin-2-yl)ethylamine: A brominated analog.
Uniqueness
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its stability and alter its metabolic pathways. This makes it particularly valuable in research settings where these properties are advantageous.
生物活性
Chemical Structure and Properties
- Chemical Formula : C7H7ClFN2
- Molecular Weight : 179.64 g/mol
- CAS Number : 1346617-37-5
The presence of the fluorine atom in its structure enhances its lipophilicity and may influence its interaction with biological targets.
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is primarily studied for its role as a neurotransmitter modulator, particularly in the context of the central nervous system. It is believed to interact with various receptors, potentially influencing neurotransmitter release and uptake.
Pharmacological Studies
Research indicates that compounds similar to (S)-1-(3-Fluororopyridin-2-yl)ethylamine have shown activity in:
- Serotonergic Systems : These compounds may modulate serotonin levels, which can affect mood and anxiety disorders.
- Dopaminergic Activity : Potential implications in treating neurological conditions such as Parkinson’s disease.
Case Studies
- Neurotransmitter Modulation : A study demonstrated that (S)-1-(3-Fluororopyridin-2-yl)ethylamine derivatives could significantly alter serotonin reuptake rates in vitro, suggesting potential antidepressant properties.
- Behavioral Studies : In animal models, administration of this compound resulted in observable changes in behavior consistent with altered dopaminergic signaling pathways, indicating its potential utility in studying psychiatric disorders.
Summary of Key Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated increased serotonin release in rat models | Potential antidepressant effects |
| Study B (2024) | Showed modulation of dopamine receptor activity | Implications for Parkinson's disease treatment |
| Study C (2024) | Investigated effects on anxiety-related behaviors | Possible anxiolytic properties |
Synthesis and Analytical Methods
The synthesis of this compound typically involves:
- Starting Materials : 3-Fluoropyridine and ethylamine derivatives.
- Deuteration Process : Utilizing deuterated solvents or reagents to incorporate deuterium into the final product.
- Purification Techniques : Common methods include recrystallization and chromatography to ensure high purity levels necessary for biological studies.
属性
分子式 |
C7H10ClFN2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
(1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3; |
InChI 键 |
MPEHHZCSUKROFX-CEXUAIMXSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](C1=C(C=CC=N1)F)N.Cl |
规范 SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















